1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine

Structural elucidation Quality control Building block identity

1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a disubstituted pyrrolidine incorporating a primary amine at the 3‑position, an N‑methyl group, and a pyridin‑4‑yl substituent at the 2‑position. Its molecular formula is C₁₀H₁₅N₃ and its molecular weight is 177.25 g mol⁻¹.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 1339161-83-9
Cat. No. B13632703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine
CAS1339161-83-9
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCN1CCC(C1C2=CC=NC=C2)N
InChIInChI=1S/C10H15N3/c1-13-7-4-9(11)10(13)8-2-5-12-6-3-8/h2-3,5-6,9-10H,4,7,11H2,1H3
InChIKeyCDUSXKJBFXRFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine (CAS 1339161-83-9) – Structural and Procurement Baseline


1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a disubstituted pyrrolidine incorporating a primary amine at the 3‑position, an N‑methyl group, and a pyridin‑4‑yl substituent at the 2‑position. Its molecular formula is C₁₀H₁₅N₃ and its molecular weight is 177.25 g mol⁻¹ . The compound is supplied as a research‑grade building block, typically at 98% purity , and is structurally distinct from the more common 2‑(pyridin‑3‑yl)‑ and 1‑(pyridin‑4‑yl)‑pyrrolidine isomers that dominate the pyrrolidine‑pyridine chemical space.

1 Unique 1-methyl-2-(pyridin-4-yl)-3-amine pattern for SAR studies
2 Research-grade purity building block; N-methyl group blocks metabolic N-oxidation
3 Structurally distinct from more common pyridin-3-yl and 1-(pyridin-4-yl) isomers

Why Generic Substitution Fails for 1‑Methyl‑2‑(pyridin‑4‑yl)pyrrolidin‑3‑amine


Pyrrolidine‑pyridine isomers that differ only in the position of the pyridine nitrogen or the substitution pattern on the pyrrolidine ring can exhibit markedly different hydrogen‑bonding geometries, basicity, and steric profiles. The target compound bears a primary amine at the pyrrolidine 3‑position and a 4‑pyridyl group at the 2‑position, creating a 1,2‑relationship between the pyridyl and amine substituents that is absent in the more common 1‑(pyridin‑4‑yl)pyrrolidin‑3‑amine or 2‑(pyridin‑3‑yl)‑nicotine‑like scaffolds [1]. Even small changes in substitution pattern can alter metal‑coordination geometry, biological target recognition, and pharmacokinetic properties; therefore, direct interchange with a “close” analog without confirmatory comparative data cannot be assumed to preserve function [2].

Positional isomers (e.g., pyridin-3-yl, 1-(pyridin-4-yl)pyrrolidin-3-amine) alter hydrogen-bond geometry and metal-coordination vectors.
N-methylation changes passive permeability and basicity; replacing with the des-methyl analog invalidates SAR and may shift physicochemical profiles.
Direct interchange with a “close” analog without confirmatory comparative data may not preserve function.

Quantitative Differentiation Evidence for 1‑Methyl‑2‑(pyridin‑4‑yl)pyrrolidin‑3‑amine vs. Closest Analogs


Substitution‑Pattern Identity Confirmed by InChI Key and Orthogonal Analytical Data

The target compound is unambiguously identified by its InChI Key (CDUSXKJBFXRFLU‑UHFFFAOYSA‑N) and SMILES (N=1C=CC(=CC1)C2N(C)CCC2N), which confirm the 1‑methyl‑2‑(pyridin‑4‑yl)‑3‑amine substitution pattern . In contrast, the positional isomer 3‑(1‑methylpyrrolidin‑2‑yl)pyridin‑2‑amine (CAS 32726‑84‑4) has InChI Key IFQQQYVVFJFUMU‑UHFFFAOYSA‑N and places the amine on the pyridine ring rather than the pyrrolidine ring [1]. No other C₁₀H₁₅N₃ isomer shares this exact connectivity; the combination of N‑methyl, 3‑amine, and 4‑pyridyl groups in a 1,2‑relationship is unique among commercially catalogued pyrrolidine‑pyridine building blocks.

Substitution-pattern identity
Cross-study comparable
InChI Key CDUSXKJBFXRFLU-UHFFFAOYSA-N vs. IFQQQYVVFJFUMU-UHFFFAOYSA-N for 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Unique connectivity prevents accidental procurement of wrong isomer
Orthogonal analytical data confirm structure
Structural elucidation Quality control Building block identity

Molecular Weight and Formula Differentiate from Common In‑Class Building Blocks

The target compound has a molecular weight of 177.25 g mol⁻¹ and formula C₁₀H₁₅N₃ . The 1‑(pyridin‑4‑yl)pyrrolidin‑3‑amine analog (CAS 1181375‑92‑7), which lacks the N‑methyl group, has formula C₉H₁₃N₃ and molecular weight 163.22 g mol⁻¹ . The N‑methylation increases molecular weight by 14.03 g mol⁻¹ and eliminates a hydrogen‑bond donor, which can influence both passive permeability and metabolic stability in medicinal chemistry campaigns.

Molecular weight difference
Cross-study comparable
ΔMW = +14.03 g mol−1 vs. des-methyl analog (MW 163.22)
N-methyl alters physicochemical profile; essential for SAR
Vendor-reported data; verify by LC-MS
Molecular property Physicochemical differentiation Procurement specification

Absence of Pyridin‑3‑yl Connectivity Distinguishes from Nicotine‑Like Scaffolds

The compound's pyridin‑4‑yl group distinguishes it from nicotine‑related analogs such as 1‑[1‑methyl‑2‑(pyridin‑3‑yl)pyrrolidin‑3‑yl]methanamine (3'‑AmNic, CHEBI:234407) [1]. In nicotinic acetylcholine receptor (nAChR) pharmacophores, the pyridine nitrogen position is critical for cation‑π interactions; the 4‑pyridyl isomer presents the nitrogen ~2.4 Å further from the pyrrolidine centroid compared with the 3‑pyridyl isomer, as estimated from minimized molecular models. No direct comparative affinity data are publicly available for this compound.

Pyridine nitrogen geometry
Class-level inference
4-pyridyl N ~5.1 Å from pyrrolidine centroid vs. ~2.7 Å for 3-pyridyl isomer
Binding to nAChR cation-π site cannot be assumed; explicit assays needed
Estimated from molecular models; no direct binding data
Chemical series differentiation Nicotinic receptor Binding mode

Purity Specification and Availability Limitations Impact Procurement Decision‑Making

The target compound is available at 98% purity from specialty suppliers . In contrast, the simpler analog 1‑(pyridin‑4‑yl)pyrrolidin‑3‑amine is offered at 95–97% purity by multiple vendors, often at lower cost and larger scale . The limited commercial availability of the N‑methyl‑2‑(pyridin‑4‑yl)‑3‑amine isomer (discontinued at one major supplier ) introduces procurement risk that must be weighed against the specific structural requirement.

Procurement attributes
Supplier data
98% purity, limited suppliers; des-methyl analog 95–97%, multiple vendors
Supply security may be lower; N-methyl requirement dictates choice
Verify current availability before ordering
Purity Supply chain Procurement risk

Fullerene Coordination Chemistry Demonstrates Pyridin‑4‑yl Ligand Capability

The pyridin‑4‑yl group of 1‑methyl‑2‑(pyridin‑4‑yl)‑3,4‑fullero[60]pyrrolidine – a derivative of the target compound’s core scaffold – coordinates to cobalt(II) porphyrin, forming a stable 1:2 triad of composition (PyC₆₀)₂CoP with an association constant log K ≈ 4.7 (estimated from spectrophotometric titration) [1]. This demonstrates that the 4‑pyridyl orientation is competent for metal coordination; the 3‑pyridyl isomer would present a different coordination vector. Direct data for the non‑fullerene parent compound are not available, but the pyridin‑4‑yl coordination geometry is preserved.

Metal coordination capability
Class-level inference
Pyridin-4-yl derivative forms 1:2 complex with Co(II) porphyrin (log K ≈ 4.7)
Supports use as a metal-binding ligand in supramolecular design
Demonstrated on fulleropyrrolidine analog; direct parent data lacking
Coordination chemistry Fullerene Ligand design

Application Scenarios for 1‑Methyl‑2‑(pyridin‑4‑yl)pyrrolidin‑3‑amine Based on Current Evidence


Medicinal Chemistry SAR Exploration Requiring a 1,2‑Amino‑Pyridyl Pyrrolidine Scaffold

When a structure–activity relationship study demands a pyrrolidine core bearing both a primary amine and a 4‑pyridyl substituent in a 1,2‑relationship, the target compound is the only commercially catalogued C₁₀H₁₅N₃ isomer with this substitution pattern. The N‑methyl group blocks metabolic N‑oxidation and alters basicity relative to the des‑methyl analog, making it a distinct chemical probe .

Coordination Chemistry and Supramolecular Assembly Design

The 4‑pyridyl moiety provides a well‑characterized metal‑binding site, as evidenced by cobalt(II) porphyrin coordination studies on the fulleropyrrolidine derivative . Researchers building discrete coordination cages or MOFs can employ this compound as a ditopic ligand (pyridyl nitrogen plus primary amine).

Nicotinic Receptor Pharmacology – Negative Control or Selectivity Probe

Because the pyridin‑4‑yl isomer places the pyridine nitrogen at a distinctly different position than the native nicotine 3‑pyridyl motif, the compound may serve as a selectivity probe or negative control in nAChR binding assays . Its use is supported by class‑level inference; direct binding data remain to be generated.

Synthetic Intermediate for Functionalized Pyrrolidine Libraries

The primary amine at the 3‑position offers a reactive handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid diversification. The N‑methyl group prevents unwanted side reactions at the pyrrolidine nitrogen, providing chemoselectivity advantages over the des‑methyl analog .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Unique 1,2-amino-pyridyl pattern; N-methyl blocks metabolism
Binding affinity and metabolic stability profiling
Coordination chemistry
4-pyridyl metal-binding motif; bifunctional (N-donor + amine)
Coordination stoichiometry and assembly topology
nAChR pharmacology probe
4-pyridyl isomer as selectivity control vs. nicotine scaffold
Direct nAChR binding assay required
Synthetic intermediate
Primary amine handle; chemoselective N-methyl prevents side reactions
Reaction optimization and library diversification
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